molecular formula C20H20N2O3 B10790984 8-Hydroxy-5-[(R)-1-hydroxy-2-(indan-2-ylamino)-ethyl]-1H-quinolin-2-one

8-Hydroxy-5-[(R)-1-hydroxy-2-(indan-2-ylamino)-ethyl]-1H-quinolin-2-one

Cat. No.: B10790984
M. Wt: 336.4 g/mol
InChI Key: HHEMVSCLLFFBQM-SFHVURJKSA-N
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Description

8-Hydroxy-5-[®-1-hydroxy-2-(indan-2-ylamino)-ethyl]-1H-quinolin-2-one is a compound known for its pharmacological properties, particularly as a beta2 adrenoceptor agonist. This compound has been studied for its potential use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-5-[®-1-hydroxy-2-(indan-2-ylamino)-ethyl]-1H-quinolin-2-one involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-5-[®-1-hydroxy-2-(indan-2-ylamino)-ethyl]-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Scientific Research Applications

8-Hydroxy-5-[®-1-hydroxy-2-(indan-2-ylamino)-ethyl]-1H-quinolin-2-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects by acting as a beta2 adrenoceptor agonist. It binds to beta2 adrenoceptors on the surface of smooth muscle cells in the airways, leading to the activation of adenylate cyclase. This increases the levels of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates target proteins, resulting in the relaxation of smooth muscle cells and bronchodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-5-[®-1-hydroxy-2-(indan-2-ylamino)-ethyl]-1H-quinolin-2-one is unique due to its combination of a fast onset of action and a long duration of effect, making it suitable for once-daily dosing. This provides a balance between rapid relief of symptoms and sustained therapeutic effects .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

5-[(1R)-2-(2,3-dihydro-1H-inden-2-ylamino)-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C20H20N2O3/c23-17-7-5-15(16-6-8-19(25)22-20(16)17)18(24)11-21-14-9-12-3-1-2-4-13(12)10-14/h1-8,14,18,21,23-24H,9-11H2,(H,22,25)/t18-/m0/s1

InChI Key

HHEMVSCLLFFBQM-SFHVURJKSA-N

Isomeric SMILES

C1C(CC2=CC=CC=C21)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O

Origin of Product

United States

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